(4-chlorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(4-chlorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : Research on derivatives of triazole and piperazine compounds, such as the synthesis of 1,2,4-triazole derivatives, has shown that these compounds possess good to moderate antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives and found some to exhibit antimicrobial properties, indicating the chemical framework's potential in pharmaceutical applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential in Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis Activities : Certain piperazine derivatives have shown promising results in anticancer and antituberculosis studies. Mallikarjuna et al. (2014) synthesized piperazine derivatives and tested them for in vitro anticancer and antituberculosis activities, demonstrating significant effects against specific strains and cancer cell lines. This highlights the chemical scaffold's relevance in designing drugs for cancer and tuberculosis treatment (Mallikarjuna, Padmashali, & Sandeep, 2014).
Imaging Agents in Parkinson's Disease
- Neurological Applications : The development of imaging agents for neurological disorders, such as Parkinson's disease, showcases the application of related compounds in neuroscience research. Wang et al. (2017) synthesized a compound for potential PET imaging of LRRK2 enzyme activity in Parkinson's disease, illustrating the broader utility of these chemical frameworks in diagnostic and therapeutic research (Wang, Gao, Xu, & Zheng, 2017).
Environmental Impact Studies
- Toxicity Assessment : Studies on the environmental impact of related chemical compounds, such as UV filters in personal care products, provide insight into their ecological and toxicological profiles. Thorel et al. (2020) investigated the toxicity of various UV filters, including benzophenones and benzotriazoles, on marine organisms, contributing to our understanding of the environmental risks associated with these chemicals (Thorel, Clergeaud, Jaugeon, Rodrigues, Lucas, Stien, & Lebaron, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with h1 receptors , which play a crucial role in allergic reactions .
Mode of Action
It can be inferred from similar compounds that it may interact with h1 receptors . These receptors are often targeted by antihistamines, which prevent histamine from binding and causing allergic reactions .
Biochemical Pathways
It’s known that h1 receptor antagonists can inhibit the action of histamine, a key player in allergic reactions . This suggests that the compound may affect pathways related to immune response and inflammation.
Result of Action
Similar compounds have shown significant effects on allergic asthma and allergic itching , suggesting that this compound may have similar effects.
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of (4-chlorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone in laboratory settings .
Dosage Effects in Animal Models
No studies have been conducted to determine the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available data on how this compound is transported and distributed within cells and tissues .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-2-30-19-9-7-18(8-10-19)28-20(23-24-25-28)15-26-11-13-27(14-12-26)21(29)16-3-5-17(22)6-4-16/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCOBIFTPGHFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.